Cas no 18802-37-4 (6-AZAURACIL)

6-Azaurracil is a pyrimidine analog with notable biochemical and pharmacological properties. It functions as an inhibitor of orotidine monophosphate decarboxylase, a key enzyme in the de novo pyrimidine biosynthesis pathway. This compound is primarily recognized for its antimetabolite activity, making it useful in research applications involving nucleic acid metabolism and cell proliferation studies. Its ability to interfere with RNA synthesis has also prompted investigations into its potential therapeutic effects. 6-Azaurracil is characterized by its stability under standard laboratory conditions and solubility in aqueous solutions, facilitating its use in experimental settings. Researchers value it for its specificity and well-documented mechanism of action.
6-AZAURACIL structure
6-AZAURACIL structure
Product Name:6-AZAURACIL
CAS No:18802-37-4
MF:C3H3N3O2
MW:113.074819803238
CID:88002
PubChem ID:68037
Update Time:2025-06-11

6-AZAURACIL Chemical and Physical Properties

Names and Identifiers

    • 6-AZAURACIL
    • TIMTEC-BB SBB004317
    • AZAURACIL, 6-
    • 2H,4H-AS-TRIAZINE-3,5-DIONE
    • 1,2,4-TRIAZINE-3,5(2H,4H)-DIONE
    • 6-AZA-2,4-DIHYDROXYPYRIMIDINE
    • [1,2,4]triazin-5-ylamine
    • [1,2,4]triazinane-3,5-dione
    • 1,2,4-triazine-3,5-dione
    • 3,5-dioxo-1,2,4-triazine
    • 5,6-dihydro-1,2,4-triazine-3,5(2 H ,4 H)-dione
    • 5-Amino-< 1,2,4> triazin
    • 5-Amino-1,2,4-triazine
    • 6-aza-5,6-dihydrouracil
    • CTK3E1248
    • Dihydro-[1,2,4]triazin-3,5-dion
    • dihydro-[1,2,4]triazine-3,5-dione
    • SureCN3630395
    • 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine
    • 3,5-Dihydroxy-1,2,4-triazine
    • CHEBI:53745
    • 3,5-Dioxo-[1,2,4]triazine
    • NSC3425
    • AKOS002364462
    • FT-0653168
    • 2h-[1,2,4]triazin-3,5-dione
    • USAF CB-30
    • NSC-3425
    • IPO 3834
    • CCRIS 2710
    • UNII-I14TWN70LR
    • Z276509088
    • AKOS005136325
    • EINECS 207-318-0
    • A813205
    • A-9700
    • 17121-89-0
    • NS00005227
    • AKOS022061544
    • A851355
    • EN300-43776
    • as-Triazine-3,5-diol
    • BS-3739
    • AC-22511
    • 6-AU
    • WLN: T6NMVMVJ
    • 6-Azauracil, >=98%
    • 1,2,4-Triazine-3,5(2H,4H)-dione,dihydro-
    • DS-1403
    • 461-89-2
    • AKOS002303248
    • SY031517
    • Q27124185
    • MFCD00006456
    • s-Triazine-3,5(2H,4H)-dione
    • FT-0601065
    • I14TWN70LR
    • AM83920
    • 4(6)-Azauracil
    • SCHEMBL88056
    • NSC 3425
    • as-Triazine-3,5(2H,4H)-dione
    • 18802-37-4
    • AI3-26412
    • BP-20136
    • A827001
    • 2H-1,2,4-triazine-3,5-dione
    • 2H-[1,2,4]triazine-3,5-dione
    • 6-aza-uracil
    • DTXSID2060042
    • SCHEMBL11714527
    • 1,2,4-Triazine-3,5-diol
    • 3,5-dioxo-(2H,4H)-1,2,4-triazine
    • 1,4-Triazine-3,5(2H,4H)-dione
    • SB73703
    • CHEMBL2260276
    • as-Triazine-3,4H)-dione
    • A0558
    • HY-W008232
    • Azauracil
    • 2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
    • [1,2,4]triazine-3,5-diol
    • CS-W008232
    • Inchi: 1S/C3H3N3O2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8)
    • InChI Key: SSPYSWLZOPCOLO-UHFFFAOYSA-N
    • SMILES: O=C1NN=CC(N1)=O

Computed Properties

  • Exact Mass: 113.023
  • Monoisotopic Mass: 113.023
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.6
  • Topological Polar Surface Area: 70.6A^2

Experimental Properties

  • Color/Form: White solid
  • Density: 1.86
  • Melting Point: 274-275 °C(lit.)
  • Boiling Point: 503.4°Cat760mmHg
  • Flash Point: 258.3°C
  • Refractive Index: 1.463
  • PSA: 78.61000
  • LogP: -1.54180

6-AZAURACIL Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • FLUKA BRAND F CODES:10-23
  • RTECS:XY7700000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Storage Condition:Store in a cool, dry place. Store in tightly closed containers.

6-AZAURACIL Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Ambeed
A706145-100g
6-Azauracil
18802-37-4 95%
100g
$161.0 2024-07-28

Additional information on 6-AZAURACIL

Professional Introduction to Compound with CAS No. 18802-37-4 and Product Name: 6-AZAURACIL

The compound identified by the CAS number 18802-37-4 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. Its product name, 6-AZAURACIL, provides a concise yet precise identifier, hinting at its structural and functional significance. This introduction aims to delve into the compound's properties, applications, and the latest research findings that underscore its relevance in modern medicinal chemistry.

6-AZAURACIL belongs to the class of azaindole derivatives, which are known for their diverse biological activities. The introduction of an azaheterocycle into the uracil scaffold modifies its electronic and steric properties, leading to novel interactions with biological targets. This modification has been strategically explored to enhance binding affinity and selectivity, making 6-AZAURACIL a promising candidate for further development in drug discovery.

Recent studies have highlighted the potential of 6-AZAURACIL in modulating various enzymatic pathways. One of the most intriguing aspects of this compound is its interaction with nucleic acid metabolism enzymes. Research has demonstrated that 6-AZAURACIL can inhibit specific enzymes involved in DNA replication and repair, suggesting its utility in developing therapeutic strategies for diseases associated with impaired DNA integrity.

Moreover, the structural flexibility of 6-AZAURACIL allows for modifications that can fine-tune its pharmacological profile. Researchers have explored derivatives of 6-AZAURACIL that exhibit enhanced solubility and bioavailability, which are critical factors for drug efficacy. These modifications have been achieved through structural optimization techniques such as computational modeling and high-throughput screening, enabling the identification of lead compounds with improved pharmacokinetic properties.

In the realm of oncology, 6-AZAURACIL has shown promise as an anti-cancer agent. Preclinical studies have indicated that it can induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. The compound's ability to selectively target cancer cells while sparing healthy cells makes it an attractive candidate for further clinical investigation.

The synthesis of 6-AZAURACIL involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled the efficient production of 6-AZAURACIL, making it more accessible for research and development purposes. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been instrumental in streamlining the synthetic route, reducing costs, and improving scalability.

Another area where 6-AZAURACIL has demonstrated significant potential is in antimicrobial applications. Emerging evidence suggests that 6-AZAURACIL can inhibit the growth of resistant bacterial strains by interfering with essential bacterial processes. This capability is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed.

The chemical properties of 6-AZAURACIL, such as its stability under various conditions and compatibility with different solvents, make it a versatile compound for pharmaceutical formulations. Researchers have investigated its incorporation into various dosage forms, including oral tablets, injectables, and topical creams, to optimize therapeutic outcomes.

Future directions in the study of 6-AZAURACIL include exploring its mechanisms of action at a molecular level and evaluating its potential in combination therapies. By understanding how 6-AZAURACIL interacts with biological targets, scientists can develop more effective treatment strategies that leverage its unique properties. Additionally, investigating its interactions with other compounds may reveal synergistic effects that could enhance its therapeutic potential.

In conclusion, 6-AZAURACIL, identified by CAS number 18802-37-4, is a compound with significant promise in pharmaceutical research. Its structural features and biological activities make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications and refine synthetic methodologies, 6-AZAURACIL is poised to play a crucial role in advancing medical treatments.

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